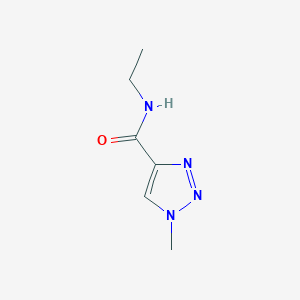

N-ethyl-1-methyltriazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-7-6(11)5-4-10(2)9-8-5/h4H,3H2,1-2H3,(H,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJHBADZKLHNNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CN(N=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of N Ethyl 1 Methyltriazole 4 Carboxamide and Analogues

Impact of N-Substitution (Ethyl, Methyl, and other Alkyl/Aryl Groups) on Biological Activity Profiles

The nature of the substituent on the carboxamide nitrogen (N-substitution) of triazole-4-carboxamides plays a critical role in determining the biological activity of these compounds. Research across various therapeutic targets has demonstrated that modifications at this position, ranging from simple alkyl groups to more complex aryl moieties, can significantly modulate potency, selectivity, and pharmacokinetic properties.

In the context of developing novel bacterial topoisomerase inhibitors, extensive structure-activity relationship (SAR) studies have been conducted on analogues of oxabicyclooctane-linked N-substituted 1,5-naphthyridin-2-one. These studies, which include variations of the N-substituent, have led to the identification of compounds with improved potency and a broader spectrum of antibacterial activity. nih.gov For instance, the introduction of a cyanomethyl group at the N-1 position of a 7-fluoro-1,5-naphthyridin-2-one core resulted in a compound with potent activity against a range of bacterial strains. nih.gov

Similarly, in the development of 1,2,4-triazole-based Tankyrase inhibitors, substitution at the N-position of a benzimidazolone moiety was explored. While N-methylation of the benzimidazolone led to a significant decrease in efficacy, replacing this moiety with various N-substituted amides proved more fruitful. acs.org Specifically, certain amide substitutions resulted in compounds with picomolar inhibitory concentrations in cellular assays. acs.org

The influence of N-substitution is also evident in the development of PXR inverse agonists and antagonists. Studies on 1H-1,2,3-triazole-4-carboxamides revealed that the addition of a 2-(tert-butyl)phenyl group to the amido nitrogen was crucial for retaining potent binding and functional activity. nih.gov This suggests that an optimal spatial arrangement between the N-aryl substituent and the carboxamide linkage is necessary for effective interaction with the target receptor. nih.gov

Furthermore, research on 1,2,4-triazole (B32235) derivatives as inhibitors of leukotriene biosynthesis has shown that modifications to the N-phenyl group of the triazole core can impact activity. For example, while keeping a 4-acetonitrile group at the 5-phenyl position constant, introducing a 4-chlorophenyl or phenyl group at the N-4 position of the triazole resulted in more active compounds. nih.gov

The following table summarizes the impact of various N-substitutions on the biological activity of triazole carboxamide analogues based on findings from different research studies.

| Core Scaffold | N-Substituent | Impact on Biological Activity | Reference |

| 7-fluoro-1,5-naphthyridin-2-one | Cyanomethyl | Improved antibacterial potency and spectrum | nih.gov |

| 1,2,4-triazole (Tankyrase inhibitor) | Methyl (on benzimidazolone) | 20-fold decrease in efficacy | acs.org |

| 1,2,4-triazole (Tankyrase inhibitor) | Various Amides | Some led to picomolar IC50 values | acs.org |

| 1H-1,2,3-triazole-4-carboxamide (PXR modulator) | 2-(tert-butyl)phenyl | Critical for retaining binding and activity | nih.gov |

| 1,2,4-triazole (FLAP inhibitor) | 4-chlorophenyl or phenyl (at N-4) | Resulted in more active compounds | nih.gov |

Role of Substituents on the Triazole Ring (e.g., Methyl at C1, other positions)

In the development of 1,2,4-triazole derivatives as inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, the substituents at the N4 position of the triazole scaffold were investigated. nih.gov For instance, a furfuryl substituent at this position was predicted to interact with a hydrophobic region of the target protein. nih.gov This highlights the importance of the triazole ring as a scaffold for positioning key interacting groups.

The substitution pattern on the triazole ring is also crucial for antibacterial activity. For 4-amino-1,2,4-triazole (B31798) derivatives, the presence of a free amino group and aryl substituents at the C-5 position is associated with a broad spectrum of activity. nih.gov Furthermore, the introduction of electron-withdrawing groups on a phenyl ring attached to the triazole can be crucial for high antibacterial activity. nih.gov

In the context of anticancer agents, the position of substituents on the 1,2,4-triazole ring can lead to different regioisomers with distinct biological activities. mdpi.com For example, in the synthesis of alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide, alkylation can occur at different nitrogen atoms of the triazole ring, resulting in various regioisomers. mdpi.comresearchgate.net Studies have shown that both 1- and 5-substituted n-decyloxymethyl derivatives of 1,2,4-triazole-3-carboxamide exhibit anticancer activity. mdpi.comnih.gov

The nature of the substituent on the triazole ring can also influence the mechanism of action. For instance, compounds with electron-withdrawing substituents on the 1,2,4-triazole ring have shown potent activity against various cancer cell lines, while those with electron-donating groups exhibited moderate activity. nih.gov

The following table presents a summary of how substituents on the triazole ring affect the biological activity of triazole carboxamide analogues.

| Triazole Type | Substituent Position & Type | Effect on Biological Activity | Reference |

| 1,2,4-Triazole | N4-furfuryl | Predicted interaction with hydrophobic pocket | nih.gov |

| 4-Amino-1,2,4-triazole | C5-aryl | Broad-spectrum antibacterial activity | nih.gov |

| 1,2,4-Triazole-3-carboxamide | 1- or 5-n-decyloxymethyl | Anticancer activity | mdpi.comnih.gov |

| 1,2,4-Triazole | Electron-withdrawing groups | Potent anticancer activity | nih.gov |

| 1,2,4-Triazole | Electron-donating groups | Moderate anticancer activity | nih.gov |

Structural Modifications of the Carboxamide Moiety and Their Influence on Target Interaction

The carboxamide moiety is a key functional group in many biologically active molecules, including N-ethyl-1-methyltriazole-4-carboxamide and its analogues. Its ability to participate in hydrogen bonding makes it a critical component for interaction with biological targets. researchgate.net Modifications to this group can therefore have a profound impact on the compound's activity.

In the pursuit of anticancer agents, the carboxamide linkage in indole-2-carboxamide derivatives has been shown to enhance molecular flexibility and provide opportunities for hydrogen bonding, which can improve target affinity and pharmacokinetic properties. nih.gov This suggests that the amide bond itself is a crucial pharmacophoric element.

Research into 1,2,4-triazole-caffeic acid hybrids as COX-2/5-LOX dual inhibitors has demonstrated that the nature of the linkage can significantly affect potency. nih.gov In this study, ester derivatives were found to be more potent anticancer agents than their corresponding amide counterparts. nih.gov This highlights that while the carboxamide is often beneficial, alternative linkers should also be considered during optimization.

Furthermore, in the development of inhibitors for leukotriene biosynthesis, replacing a nitrile group with a carboxyl group in a 1,2,4-triazole derivative led to a decrease in inhibitory potency. nih.gov This indicates that not all modifications that introduce hydrogen bonding potential will necessarily improve activity, and the specific electronic and steric properties of the group are important.

The following table summarizes the influence of modifications to the carboxamide moiety or its isosteres on the biological activity of related compounds.

| Compound Class | Modification | Influence on Activity | Reference |

| Indole-2-carboxamides | Carboxamide linkage | Enhances molecular flexibility and hydrogen bonding potential | nih.gov |

| 1,2,4-triazole-caffeic acid hybrids | Ester vs. Amide | Ester derivatives showed higher anticancer potency | nih.gov |

| 1,2,4-triazole derivatives | Carboxyl group replacing nitrile | Diminished inhibitory potency | nih.gov |

Analysis of Pharmacophoric Elements Critical for Research Activity

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For triazole carboxamides, several key pharmacophoric elements have been identified through various research endeavors.

The triazole ring itself is a central pharmacophoric feature, serving as a scaffold and often participating in interactions with the target. frontiersin.orgpensoft.net Its nitrogen atoms can act as hydrogen bond acceptors, which is a crucial aspect of ligand-receptor binding. pensoft.net The ability of the triazole ring to be substituted at multiple positions allows for the precise orientation of other pharmacophoric groups. frontiersin.org

The carboxamide linkage is another critical element, primarily due to its capacity for hydrogen bonding. researchgate.net This interaction is often vital for anchoring the ligand within the binding site of a protein or enzyme.

In the context of σ2 receptor ligands, studies on tetrahydroisoquinolinyl triazole carboxamides have identified several novel analogues with high affinity and selectivity. acs.orgnih.gov This suggests that the combination of the triazole carboxamide with a conformationally flexible tetrahydroisoquinoline moiety creates a favorable pharmacophore for this target.

For inhibitors of the annexin A2–S100A10 protein interaction, a 4-methoxyphenyl (B3050149) substituent was found to mimic the interactions of a key amino acid residue in the binding pocket. nih.gov This highlights the importance of specific aryl substituents as pharmacophoric elements that can provide crucial interactions with the target.

Ligand Efficiency and Lipophilic Ligand Efficiency in Triazole Carboxamide Optimization Research

In the process of drug discovery, it is not enough for a compound to be potent; it must also possess favorable physicochemical properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two important metrics used to guide the optimization of lead compounds. LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LLE relates affinity to its lipophilicity (logP or cLogD). These metrics help in identifying compounds that are not just potent but also have a higher likelihood of being "drug-like."

In the optimization of a 5-amino-1,2,3-triazole-4-carboxamide series against Trypanosoma cruzi, the initial hit compound displayed a high ligand efficiency (LE = 0.35) and a good lipophilic ligand efficiency (LLE > 5). acs.org These favorable starting values provided a strong foundation for further optimization, with the goal of improving potency while maintaining or improving these efficiency metrics and other properties like metabolic stability and solubility. acs.orgdundee.ac.uk The aim was to keep LLE above 5 and the calculated logD (cLogD) below 3 to avoid issues with nonspecific hydrophobic interactions. acs.org

The use of these metrics helps to ensure that increases in potency are not achieved simply by increasing the size or lipophilicity of the molecule, which can often lead to poor pharmacokinetic properties. By focusing on LE and LLE, researchers can prioritize compounds that have a more efficient "binding per atom" or "binding per unit of lipophilicity," which is a hallmark of a well-optimized lead candidate.

The following table provides an example of the application of these metrics in the optimization of a triazole carboxamide series.

| Compound Series | Metric | Value | Significance in Optimization | Reference |

| 5-Amino-1,2,3-triazole-4-carboxamides | Ligand Efficiency (LE) | 0.35 | Indicated efficient binding for its size, a good starting point. | acs.org |

| 5-Amino-1,2,3-triazole-4-carboxamides | Lipophilic Ligand Efficiency (LLE) | > 5 | Showed that the compound's potency was not solely due to high lipophilicity. | acs.org |

Biological Activity Profiling and Mechanistic Investigations of Triazole Carboxamide Research Compounds

Antimicrobial Activity Research in In Vitro and Cellular Models

Antibacterial Activity Studies (Gram-positive, Gram-negative, Mycobacteria)

Specific studies detailing the antibacterial activity of N-ethyl-1-methyltriazole-4-carboxamide against Gram-positive, Gram-negative, or mycobacterial strains are not available in the current body of peer-reviewed scientific literature. However, the broader class of 1,2,4-triazole (B32235) derivatives has been the subject of extensive research for its antibacterial potential.

Researchers have synthesized various series of 1,2,4-triazole compounds and evaluated their in vitro growth-inhibitory effects on a range of bacterial pathogens. mdpi.com These studies often explore hybrid molecules, where the triazole ring is combined with other pharmacophores, such as quinolones, to enhance activity. For instance, certain clinafloxacin-triazole hybrids have demonstrated potent antibacterial and antifungal effects, with activities comparable to or greater than reference drugs like chloramphenicol (B1208) and clinafloxacin. nih.gov

The antimicrobial potential often depends on the specific substitutions on the triazole ring. Studies on 4-amino-5-aryl-4H-1,2,4-triazole derivatives have shown that the presence of certain substituents on the aryl ring, such as chloro or bromo groups, can significantly enhance inhibitory activity against tested bacteria. mdpi.com Similarly, research into alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide, which are structurally related to the aglycon of the antiviral drug ribavirin (B1680618), has revealed antimicrobial potential. mdpi.com Specifically, certain 1-alkyl/aryloxymethyl derivatives showed bacteriostatic activity against the Gram-positive bacterium Micrococcus luteus and moderate activity against the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.com

| Compound Class | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Clinafloxacin-Triazole Hybrids | Gram-positive & Gram-negative bacteria | MIC values ranging from 0.25–2 µg/mL | nih.gov |

| 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole derivatives | Various bacteria | Good inhibitory activity | mdpi.com |

| 1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides | Micrococcus luteus (Gram-positive) | Bacteriostatic activity | mdpi.com |

| 1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides | Pseudomonas aeruginosa (Gram-negative) | Moderate activity | mdpi.com |

Antiviral Activity Research

There is no specific information in the accessible peer-reviewed literature concerning the antiviral activity of this compound. The field of antiviral triazoles is dominated by research on ribavirin, a 1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide, and its analogues. mdpi.com Ribavirin itself is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses. mdpi.com

Research into new antiviral agents often focuses on modifying the core triazole carboxamide structure. For example, studies on alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide (ribavirin's aglycon) have been conducted to explore their potential as antiviral compounds. mdpi.com The rationale is that modifying the ribose portion of ribavirin could lead to new compounds with altered activity profiles or improved pharmacological properties. However, in one such study, the synthesized alkyl/aryloxymethyl derivatives did not show significant antiviral activity when tested. The versatility of the triazole ring allows it to act as a stable scaffold for building complex molecules with potential therapeutic applications. nih.gov

Anti-parasitic Activity (e.g., Trypanosoma cruzi in vitro)

Direct experimental data on the anti-parasitic activity of this compound, particularly against Trypanosoma cruzi, is not documented in the available scientific literature. However, the triazole scaffold is a recognized "privileged structure" in the development of drugs against Chagas disease, caused by T. cruzi. nih.gov

Numerous studies have highlighted the potential of triazole derivatives as anti-Chagasic agents. For instance, a series of 5-amino-1,2,3-triazole-4-carboxamides was identified through high-content screening and showed potent in vitro activity against the intracellular form of the parasite. biosynth.com Similarly, research on 3-nitro-1H-1,2,4-triazole-based compounds has demonstrated significant and selective activity against T. cruzi amastigotes. sigmaaldrich.com These compounds are believed to be activated by a type I nitroreductase enzyme specific to trypanosomatids. sigmaaldrich.com The mechanism of action for many anti-trypanosomal triazoles involves the inhibition of essential parasite enzymes, such as sterol 14α-demethylase (CYP51). biosynth.com

| Compound Class | Target | Key Finding | Reference |

|---|---|---|---|

| 5-Amino-1,2,3-triazole-4-carboxamides | T. cruzi intracellular amastigotes | Potent in vitro activity identified via phenotypic screening. | biosynth.com |

| 3-Nitro-1H-1,2,4-triazole-based compounds | T. cruzi amastigotes | Excellent activity with IC50 values in the nanomolar to low micromolar range. | sigmaaldrich.com |

| Various Triazole Derivatives | T. cruzi enzymes (e.g., CYP51) | Identified as potent inhibitors of key metabolic enzymes. | biosynth.com |

Anticancer Activity Research in Cell Lines and Cellular Models

Inhibition of Cancer Cell Proliferation in various Cell Lines (e.g., HepG2, A549, HCT-116, MOLT-3)

Specific data on the inhibition of cancer cell proliferation by this compound in HepG2 (liver carcinoma), A549 (lung carcinoma), HCT-116 (colorectal carcinoma), or MOLT-3 (T-lymphoblastic leukemia) cell lines are not available in published research. However, extensive research on related triazole carboxamide structures demonstrates significant antiproliferative activity across various cancer cell lines.

For example, a series of novel indole–1,2,4-triazole-based N-phenyl acetamide (B32628) hybrids were synthesized and screened against the HepG2 liver cancer cell line. One derivative containing a 3,4-dichloro moiety on the phenyl ring displayed excellent cytotoxicity, comparable to the standard drug doxorubicin. mdpi.com In another study, condensation of 1,2,4-triazolethione with aromatic aldehydes yielded derivatives that showed high anticancer activity in the HCT-116 human colon cancer cell line, with one compound exhibiting an IC₅₀ value of 4.363 μM. nih.gov

Furthermore, derivatives of 1,2,4-triazole-3-carboxamide have been investigated for their effects on leukemia cell lines. Studies on alkyl/aryloxymethyl derivatives of ribavirin's aglycon showed that n-decyloxymethyl derivatives, in particular, induced leukemia cell death at low micromolar concentrations. mdpi.com Another study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides reported remarkable antiproliferative activity against a panel of leukemia cell lines, including MOLT-4 (a cell line related to MOLT-3). researchgate.net

| Compound Class | Cell Line | Activity Noted (IC50 or % Viability) | Reference |

|---|---|---|---|

| Indole–1,2,4-triazole N-phenyl acetamide hybrid (8b) | HepG2 | Cell Viability = 10.99 ± 0.59% (at 100 µg/mL) | mdpi.com |

| (E)-4-((4-(benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl)-2H-chromen-2-one (112c) | HCT-116 | IC50 = 4.363 µM | nih.gov |

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide (4a) | MOLT-4 | High antiproliferative activity observed. | researchgate.net |

| 1-n-decyloxymethyl-1,2,4-triazole-3-carboxamide | Leukemia cells (K562, CCRF-SB) | Induced cell death at low micromolar concentrations. | mdpi.com |

Investigation of Apoptotic Pathway Modulation

While there are no specific studies on the modulation of apoptotic pathways by this compound, the induction of apoptosis is a common mechanism of action for anticancer triazole compounds.

For example, research on synthetic 1,2,4-triazole-3-carboxamide derivatives demonstrated that their antiproliferative effects in leukemia cells were due to the induction of cell cycle arrest and apoptosis. nih.gov This was confirmed by flow cytometry analysis showing an accumulation of cells in the subG1 phase and by Western blot analysis showing the cleavage of PARP1 and caspase-3, which are key markers of apoptosis. nih.gov Similarly, a study of new 1,2,3-triazole/1,2,4-oxadiazole hybrids designed as dual EGFR/VEGFR-2 inhibitors found that their antiproliferative action was linked to the ability to induce apoptosis, in addition to causing cell cycle arrest. sigmaaldrich.com These findings suggest that the triazole carboxamide scaffold can be effectively utilized to design molecules that trigger programmed cell death in cancer cells.

Molecular Targets and Signaling Pathways Involved in Anticancer Mechanisms (e.g., Wnt/β-catenin, EGFR)

Direct evidence linking this compound to the Wnt/β-catenin or EGFR signaling pathways is not present in the available literature. However, these pathways are known targets for various classes of triazole-based inhibitors.

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for cell development and is often dysregulated in cancers like colorectal cancer. nih.gov Researchers have designed new classes of Wnt/β-catenin signaling inhibitors based on a triazole motif. These compounds were shown to function similarly to other known inhibitors by internalizing the Frizzled-1 GFP receptor and reducing the levels of β-catenin target genes in colorectal cancer cells that have mutations in the Wnt pathway. nih.gov Other research has identified novel triazole-based inhibitors that can improve glucose and lipid metabolism by blocking the Wnt/β-catenin pathway, highlighting the therapeutic potential of targeting this pathway with triazole compounds. nih.gov

EGFR Pathway: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. sigmaaldrich.com Novel series of 1,2,3-triazole/1,2,4-oxadiazole hybrids have been developed as potent dual inhibitors of EGFR and VEGFR-2. Molecular modeling of these compounds showed that the triazole scaffold could fit deeply into the hydrophobic pocket of the EGFR active site, similar to the approved EGFR inhibitor Erlotinib. sigmaaldrich.com This indicates that the triazole ring is a suitable core structure for designing targeted EGFR inhibitors.

Despite a comprehensive search for scientific literature on the chemical compound "this compound," there is a notable absence of publicly available research detailing its specific biological activities. Studies focusing on the anti-inflammatory, neuroprotective, or other biological effects of this particular compound in in vitro and cellular models, as outlined in the user's request, could not be located in accessible scientific databases and publications.

The broader class of triazole carboxamides has been the subject of various pharmacological studies, demonstrating a wide range of biological potential. Research on different derivatives within this class has indicated activities such as anti-inflammatory, neuroprotective, anticancer, and antimicrobial effects. nih.govacs.orgnih.govgoogle.com For instance, certain 1H-1,2,3-triazole-4-carboxamide derivatives have been investigated as potential agents against the influenza A virus by targeting the virus nucleoprotein. acs.org Other studies have focused on the synthesis and evaluation of benzotriazole-dicarboxamide derivatives for their antiviral and antitumor activities in vitro. nih.gov

Furthermore, the 1,2,3-triazole core is a well-known scaffold in medicinal chemistry, recognized for its role in the development of compounds with diverse therapeutic applications. nih.govgoogle.com However, this general information on related compounds does not provide the specific, detailed findings required for an analysis of "this compound."

A patent application mentions a broad class of triazole carboxamide derivatives as having an affinity for trace amine-associated receptors (TAARs), suggesting potential applications in treating a range of neurological and metabolic disorders. Nevertheless, this document does not offer specific in vitro data for "this compound."

Without dedicated research on "this compound," it is not possible to provide the detailed analysis of its biological activity profiling and mechanistic investigations as requested. The scientific community has not, to date, published specific data on its effects in anti-inflammatory, neuroprotective, or other biological assays in in vitro and cellular models.

Computational Modeling and Theoretical Approaches in Triazole Carboxamide Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. It is a cornerstone of structure-based drug design, allowing for the visualization and analysis of interactions at the atomic level.

Ligand-target interaction analysis is crucial for understanding how a compound exerts its biological effect. Docking studies on triazole carboxamide analogs have revealed key binding interactions with various protein targets. For instance, in studies of 1H-1,2,3-triazole-4-carboxamides as modulators of the human pregnane (B1235032) X receptor (PXR), docking experiments showed that substituents on the triazole ring occupy specific hydrophobic pockets within the ligand-binding domain (LBD). researchgate.net The analysis also highlighted the importance of interactions with residues in the activation function 2 (AF-2) helix, which are critical for receptor activation. researchgate.net Similarly, studies targeting metallo-β-lactamases like VIM-2 have shown that triazole-based scaffolds can orient themselves deep within the active site pocket. nih.gov In these cases, the triazole nitrogen atoms and adjacent functional groups, such as a sulfhydryl group, can establish direct coordinating contacts with essential zinc ions in the active site, while also forming hydrogen bonds with nearby water molecules. nih.gov

In other research targeting 15-lipoxygenase (15-LOX), docking of N-substituted triazole carboxamide derivatives identified specific hydrogen bonds with amino acid residues such as Gln598, Arg260, and Val126, which are crucial for stabilizing the ligand-receptor complex. imist.maresearchgate.net These analyses demonstrate that the triazole carboxamide scaffold can be effectively tailored to form a variety of stabilizing interactions, including hydrogen bonds and hydrophobic contacts, depending on the architecture of the target's active site. imist.maresearchgate.net

A primary goal of molecular docking is to predict the most likely binding pose of a ligand in a protein's active site. For 1H-1,2,3-triazole-4-carboxamide analogs, docking simulations successfully predicted how the 2,5-dimethoxyphenyl moiety could be oriented in a manner similar to other known ligands of PXR. researchgate.net However, these simulations also revealed a failure to make significant contact with the AF-2 helix, explaining the observed lack of receptor activation. researchgate.net In studies on 1,2,4-triazole (B32235) derivatives as inhibitors of Lipoate protein B (LipB), docking was used to predict binding affinities, which were found to correlate well with experimentally observed anti-mycobacterial activity. scielo.br The predicted binding modes for the most potent compounds showed extensive hydrogen bonding and hydrophobic interactions within the LipB active site. scielo.br

The accuracy of these predictions is vital; however, results can sometimes be misleading. For example, while docking correctly identified triazole-thiol compounds as active inhibitors of the VIM-2 enzyme, the predicted orientation and zinc coordination for some compounds did not perfectly match the crystallographically determined state. nih.gov This underscores the importance of integrating docking with other methods like molecular dynamics and experimental validation.

| Compound Class | Target Protein | Key Interacting Residues | Primary Interaction Type | Reference |

|---|---|---|---|---|

| 1H-1,2,3-Triazole-4-carboxamides | hPXR | AF-2 Helix Residues | Hydrophobic Interactions | researchgate.net |

| N-substituted triazole carboxamides | 15-LOX | Gln598, Arg260, Val126 | Hydrogen Bonding | imist.maresearchgate.net |

| Sulfhydryl-triazole derivatives | VIM-2 | Zn1, Zn2 (ions) | Metal Coordination | nih.gov |

| 1,2,4-Triazole derivatives | Lipoate protein B (LipB) | Not Specified | Hydrogen Bonding, Hydrophobic | scielo.br |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A 3D-QSAR model was developed for a series of 2-Ar-1,2,3-triazole derivatives, which guided the subsequent design and synthesis of a new compound with superior antifungal activity compared to commercial fungicides. acs.org In another study on triazole-bearing compounds targeting cyclooxygenase-2 (COX-2), 3D-QSAR models highlighted the necessity of the triazole scaffold for potent inhibition. semanticscholar.orgresearchgate.net

The general process involves calculating a set of molecular descriptors that encode structural, physicochemical, or electronic features of the molecules. nih.gov These descriptors are then used to build a predictive model through statistical techniques like multiple linear regression (MLR). nih.gov For a series of novel triazole compounds with antifungal activity, a QSAR model was established that correlated activity with descriptors such as the heat of formation (DELH) and molecular volume (V). nih.gov Such models are validated using internal (cross-validation) and external test sets to ensure their robustness and predictive power. imist.ma The resulting QSAR equation can identify which molecular properties positively or negatively correlate with biological activity, providing a clear rationale for designing more potent analogs. nih.gov

| Descriptor Type | Example Descriptor | Correlation with Activity | Interpretation | Reference |

|---|---|---|---|---|

| Thermodynamic | DELH (Heat of Formation) | Positive | Higher heat of formation may correlate with increased antifungal activity. | nih.gov |

| Steric/Topological | V (Molecular Volume) | Positive | Larger molecular volume may be favorable for activity. | nih.gov |

| 3D Pharmacophore | Triazole Scaffold Feature | Positive | The presence of the triazole ring is essential for COX-2 blocking. | semanticscholar.org |

| Electronic | MLFER_S (Solute's H-bond acidity) | Positive | Increased hydrogen bond donating ability enhances antitubercular activity. | nih.gov |

| Topological | SpMAD_Dzs (Spectral Mean Absolute Deviation) | Negative | Higher values of this descriptor are detrimental to antitubercular activity. | nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms over time, MD can assess the stability of binding poses, reveal conformational changes in the protein, and provide a more accurate estimation of binding free energies. researchgate.net In studies of 1,4-disubstituted 1,2,3-triazoles, MD simulations were used to confirm that the triazole ring can effectively mimic a peptide bond by forming stable hydrogen bond interactions with key backbone residues like Gly65 and Gly66 of the target enzyme. clockss.org

MD simulations of triazole-based inverse agonists bound to the estrogen-related receptor α (ERRα) showed that the simulation systems tended to become stable after 200 nanoseconds. researchgate.net Analysis of the simulation trajectory revealed that specific residues, such as Phe328 and Leu365, made major contributions to the binding free energy. researchgate.net Furthermore, the simulations demonstrated that the binding of the ligand induced changes in the flexibility of key protein structures, such as Helix3 and Helix11, which was directly related to the compound's biological activity. researchgate.net

Theoretical Studies of Tautomeric Conformations

The triazole ring is subject to prototropic tautomerism, meaning it can exist in different isomeric forms depending on the position of a proton on the ring's nitrogen atoms. For 1,2,3-triazoles, 1H and 2H tautomers are possible, while 1,2,4-triazoles can exist as 1H and 4H tautomers. scielo.brresearchgate.net The specific tautomeric form present can significantly influence a molecule's chemical reactivity and its ability to interact with biological targets. researchgate.net

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to study the relative stabilities of these tautomers. researchgate.netnih.govresearchgate.net Calculations have shown that for the parent 1,2,3-triazole, the 2H-tautomer is more stable than the 1H-tautomer in the gas phase. researchgate.netscielo.br However, the equilibrium can be shifted in polar solvents, which may preferentially stabilize the tautomer with the larger dipole moment. researchgate.netclockss.org For substituted 1,2,4-triazoles, DFT studies at levels like B3LYP/6-311++G** have been employed to determine that the relative stability is dependent on the nature of the substituents and the solvent. researchgate.netnih.gov These computational studies are often combined with experimental techniques like NMR and UV spectroscopy to confirm the predominant tautomeric form in a given environment. researchgate.netnih.gov

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a powerful strategy to identify novel hit compounds from vast chemical libraries. nih.govfomatmedical.com This approach uses computational methods like molecular docking to rapidly evaluate tens of thousands or even millions of compounds, prioritizing a manageable number for experimental testing. clockss.orgfomatmedical.com

A successful example of this approach involved the creation of a virtual library of over 75,000 diverse and synthetically feasible 1,4-disubstituted 1,2,3-triazole analogues. nih.govclockss.org This library was screened using molecular docking and molecular dynamics simulations to identify potential inhibitors of cruzipain, a key enzyme in T. cruzi. nih.govclockss.org The computational screening guided the synthetic efforts towards a subset of 48 candidates, leading to the identification of several potent inhibitors. nih.govclockss.org The process of preparing large chemical libraries for virtual screening is a critical step and involves converting chemical representations (e.g., from SMILES to 3D structures), generating relevant isomers (stereoisomers), and considering the appropriate tautomers and protonation states for the simulated physiological conditions. youtube.com This structure-guided design process is fundamental to modern medicinal chemistry programs focused on triazole carboxamides and other heterocyclic compounds.

Future Research Directions and Translational Research Potential Excluding Clinical Trials

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The advancement of N-ethyl-1-methyltriazole-4-carboxamide from a laboratory-scale compound to a viable research tool necessitates the development of efficient and environmentally responsible synthetic routes. Traditional chemical syntheses often rely on hazardous solvents, high energy consumption, and produce significant waste. rsc.org Modern research is shifting towards green chemistry principles to mitigate these issues. rsc.org

Future synthetic research should focus on methodologies that are not only high-yielding but also sustainable. rsc.org This includes the adoption of microwave-assisted synthesis, which can dramatically reduce reaction times from hours or days to mere minutes by providing uniform and efficient heating. mdpi.comresearchgate.net Another promising avenue is the use of biocatalysis, employing enzymes or whole cells to perform chemical transformations in aqueous media, which enhances selectivity and avoids contamination with trace metals. mdpi.com

Solvent-free or "neat" mechanochemical grinding procedures represent another frontier, minimizing waste and environmental impact. mdpi.com Furthermore, integrating continuous flow chemistry could enable the development of automated, efficient, and more sustainable production processes for triazole carboxamides. mdpi.com These green approaches are critical for producing this compound and its analogs in a manner that is both economically viable and environmentally sound for extensive preclinical research. nih.gov

Table 1: Sustainable Synthetic Methodologies for Exploration

| Methodology | Principle | Key Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid and uniform heating of the reaction mixture. mdpi.comresearchgate.net | Reduced reaction times, increased yields, enhanced reaction rates, and energy efficiency. mdpi.comresearchgate.net |

| Biocatalysis | Employs natural catalysts like enzymes or whole cells to drive chemical reactions. mdpi.com | High selectivity, use of green reaction media (e.g., water), and no metal contamination. mdpi.com |

| Solvent-Free Mechanochemistry | Reactions are conducted by grinding solid reactants together without a solvent. mdpi.com | Reduced waste, minimal environmental impact, and high efficiency. mdpi.com |

| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor for automated synthesis. mdpi.com | Improved process control, safety, efficiency, and scalability. mdpi.com |

Deepening Mechanistic Understanding of Biological Activities

While the triazole scaffold is known for a wide range of biological activities, including antifungal and anticancer properties, the specific mechanisms of action for this compound are yet to be fully elucidated. nih.govnih.gov Future research must move beyond preliminary screening to pinpoint the precise molecular targets and pathways through which it exerts its effects.

A key strategy involves molecular docking simulations, which can predict how the compound interacts with the active sites of specific proteins. nih.gov For instance, studies on similar carboxamide derivatives have used docking to understand interactions with targets like succinate (B1194679) dehydrogenase (SDH) in fungi or the Hsp90-Cdc37 protein complex in cancer cells. nih.govresearchgate.net Such in silico studies can guide further experimental validation and explain the compound's mechanism of action at a molecular level. nih.gov

Furthermore, systematic structure-activity relationship (SAR) studies are crucial. By synthesizing a library of analogs based on the this compound structure and evaluating their biological activity, researchers can identify which chemical moieties are critical for its function. This iterative process of design, synthesis, and testing is fundamental to optimizing the compound's potency and selectivity.

Development of Advanced In Vitro and In Vivo Research Models for Compound Characterization (excluding human clinical models)

To accurately predict the potential of this compound, research must utilize advanced models that better mimic complex biological systems than traditional 2D cell cultures. nih.gov While standard in vitro models like liver microsomes and hepatocyte suspensions are useful for initial metabolic clearance studies, they often fail to capture the full picture. nih.gov

Advanced in vitro models, such as 3D spheroids, organoids, and microphysiological systems (often called "organs-on-a-chip"), offer a more physiologically relevant environment. researchgate.net These models replicate the complex cell-cell and cell-matrix interactions of living tissues, providing more accurate data on a compound's efficacy and metabolism. nih.govresearchgate.net For example, micropatterned co-cultures (MPCCs) have shown superiority in identifying metabolites compared to simpler suspension cultures. nih.gov

For in vivo characterization, non-human models remain essential. nih.gov Genetically engineered mouse models, for instance, can be designed to replicate specific diseases, allowing for the evaluation of the compound's effects in a complex, whole-organism system. nih.gov These advanced animal models are crucial for understanding the compound's pharmacokinetics and pharmacodynamics before any consideration for human studies. nih.gov

Table 2: Advanced Research Models for Compound Characterization

| Model Type | Description | Application in Research |

|---|---|---|

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic the micro-architecture of an organ. researchgate.net | Efficacy testing, studying drug penetration, and modeling complex tissue responses. nih.gov |

| Microphysiological Systems | "Organs-on-a-chip" that recreate the functional units of organs in a microfluidic device. researchgate.net | Studying multi-organ interactions, toxicity, and metabolism in a controlled environment. |

| Genetically Engineered Animal Models | Animals (e.g., mice) modified to express specific genes or mutations to model human diseases. nih.gov | In vivo efficacy studies, pharmacokinetic/pharmacodynamic profiling, and target validation. nih.govnih.gov |

| Micropatterned Co-Cultures (MPCC) | In vitro systems where different cell types are cultured together in a defined spatial pattern. nih.gov | Accurate characterization of drug metabolism and metabolite identification. nih.gov |

Design and Synthesis of Next-Generation Triazole Carboxamide Research Probes

To further investigate the biological role of this compound, researchers need to design and synthesize second-generation research probes based on its core structure. nih.gov These probes are specialized molecules created by modifying the parent compound to study its biological interactions.

This involves creating hybrid molecules by linking the triazole carboxamide scaffold to other pharmacologically active fragments to potentially enhance activity or create bifunctional agents. mdpi.com For example, researchers have successfully created hybrids of triazoles with quinolinesulfonamides or carbazoles to target specific biological pathways. nih.govmdpi.com

Another approach is the development of probes for target identification and visualization. This could involve attaching a fluorescent tag or a photo-affinity label to the this compound molecule. Such probes would allow researchers to visualize the compound's distribution within cells and identify its binding partners, providing direct evidence of its molecular targets. The synthesis of these advanced tools relies on versatile chemical reactions like the copper-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry." researchgate.netnih.gov

Application of Artificial Intelligence and Machine Learning in Triazole Carboxamide Discovery Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and offer immense potential for accelerating research on this compound. nih.govijettjournal.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. nih.gov

In the context of triazole carboxamide research, AI can be applied in several key areas. Generative models can design novel analogs of this compound with predicted improvements in activity and pharmacokinetic properties. researchgate.net ML algorithms can build predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET), allowing for the in silico screening of virtual compounds to prioritize the most promising candidates for synthesis. nih.gov

Furthermore, AI can enhance the interpretation of experimental data. For instance, ML models can improve the accuracy of molecular docking by learning from ensembles of protein structures and known active/inactive compounds. mdpi.com By integrating AI and ML, the entire discovery pipeline—from designing new molecules to predicting their properties and planning their synthesis—can be made significantly more efficient and cost-effective. ijettjournal.orgnih.gov

Q & A

Basic: What are the standard synthetic routes for N-ethyl-1-methyltriazole-4-carboxamide, and what key intermediates are involved?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as cyclocondensation of ethyl acetoacetate derivatives with substituted amines or azides. For example:

- Step 1 : Condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

- Step 2 : Cyclization with hydrazine derivatives to generate the triazole core.

- Step 3 : N-alkylation using ethyl iodide or similar reagents to introduce the ethyl group.

Key intermediates include ethyl 4-pyrazolecarboxylate analogs (e.g., ethyl 1-benzyl-triazole-4-carboxylate) .

Basic: How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., methyl and ethyl groups).

- X-ray Crystallography : Resolves bond angles and crystal packing, critical for confirming stereochemistry.

- Mass Spectrometry : Validates molecular weight (e.g., 311.31 g/mol) and fragmentation patterns .

Basic: What solubility limitations are associated with this compound, and how can these be mitigated during in vitro assays?

Methodological Answer:

The compound’s low aqueous solubility (common in triazole derivatives) requires:

- Co-solvents : Use DMSO or ethanol at <1% v/v to avoid cellular toxicity.

- Surfactants : Polysorbate-80 or PEG-400 to enhance dispersion.

- pH Adjustment : Buffered solutions (pH 6–8) may improve solubility without degrading the compound .

Advanced: How can researchers design experiments to elucidate the compound’s enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Assays : Measure (inhibition constant) via Michaelis-Menten kinetics under varying substrate concentrations.

- Docking Studies : Use computational tools (e.g., AutoDock) to predict binding modes with target enzymes like cytochrome P450.

- Mutagenesis : Identify critical residues by comparing inhibition in wild-type vs. mutant enzymes .

Advanced: How should researchers address contradictory data in pressure-dependent hydrogenation studies involving triazole derivatives?

Methodological Answer:

Contradictions in pressure-response data (e.g., uptake vs. release at 30–70 bar vs. 0.25–1.00 bar) require:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics across pressure gradients.

- Control Experiments : Standardize temperature (overlapping ranges in literature) and catalyst loading.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What strategies are effective for designing derivatives with improved bioavailability while retaining bioactivity?

Methodological Answer:

- Prodrug Approaches : Introduce ester or amide groups for enhanced membrane permeability.

- Structural Modifications : Replace the ethyl group with polar substituents (e.g., hydroxyl or carboxyl) to improve solubility.

- In Silico Screening : Predict ADMET properties using tools like SwissADME to prioritize candidates .

Advanced: What methodologies are recommended for assessing the compound’s biological activity in disease models?

Methodological Answer:

- In Vivo Models : Use murine models for inflammation or cancer, administering doses of 10–50 mg/kg (oral or IP).

- Biomarker Analysis : Quantify cytokine levels (e.g., IL-6, TNF-α) via ELISA in treated vs. control groups.

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Advanced: How can experimental protocols be optimized for compounds with low solubility in cell-based assays?

Methodological Answer:

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles.

- Dose-Response Curves : Test viability across a solubility gradient (e.g., 1–100 µM) to determine non-toxic thresholds.

- Dynamic Light Scattering (DLS) : Monitor aggregation states in solution .

Advanced: What computational tools are suitable for modeling the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories (e.g., GROMACS).

- QSAR Models : Corrogate substituent effects on activity using datasets from PubChem or ChEMBL.

- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities .

Advanced: How can researchers resolve contradictions between experimental and theoretical data in structure-activity relationship (SAR) studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.